GLP-1R agonist 12

GLP-1 receptor pharmacology Small-molecule drug discovery Benzimidazole derivatives

GLP-1R agonist 12 (Compound 123) addresses the need for selective, non-peptidic GLP-1R activation in diabetes research. This benzimidazole-derived small molecule (MW 592.69) exhibits no cross-reactivity at Y1-R, Y2-R, GIPR, or GCGR, enabling unambiguous attribution of cAMP accumulation and insulin secretion effects to GLP-1R engagement. • Suitable for cAMP, β-arrestin recruitment, and receptor internalization assays in CHO, HEK293, or INS-1 cells • Facilitates membrane permeability without specialized transfection protocols • Provides a SAR reference scaffold for medicinal chemistry optimization Supplied with validated purity to ensure experimental reproducibility.

Molecular Formula C34H36N6O4
Molecular Weight 592.7 g/mol
Cat. No. B15140277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLP-1R agonist 12
Molecular FormulaC34H36N6O4
Molecular Weight592.7 g/mol
Structural Identifiers
SMILESC1CC1C2=NN3C=C(C=CC3=C2)COC4=CC=CC(=N4)C5CCN(CC5)CC6=NC7=C(N6CC8CCO8)C=C(C=C7)C(=O)O
InChIInChI=1S/C34H36N6O4/c41-34(42)25-7-9-29-31(16-25)39(19-27-12-15-43-27)32(35-29)20-38-13-10-24(11-14-38)28-2-1-3-33(36-28)44-21-22-4-8-26-17-30(23-5-6-23)37-40(26)18-22/h1-4,7-9,16-18,23-24,27H,5-6,10-15,19-21H2,(H,41,42)/t27-/m0/s1
InChIKeyTUSYJBRBOOOKPJ-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GLP-1R Agonist 12: Chemical Profile & Sourcing


GLP-1R agonist 12 (also designated as Compound 123 or Compound 20A) is a small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R), a class B G protein-coupled receptor critical for glucose homeostasis and metabolic regulation [1]. The compound is identified by CAS 2765595-19-3 (for the racemate) or CAS 2775376-50-4 (for the GLP-1 receptor agonist 12 variant) and has a molecular formula of C34H36N6O4 with a molecular weight of 592.69 g/mol [2]. This compound originates from benzimidazole derivative patent disclosures and serves as a pharmacological tool compound for investigating GLP-1R-mediated signaling in diabetes and metabolic disease research [3].

Small-molecule GLP-1R agonist probe
Benzimidazole-derived tool compound
Non-peptidic, cell-permeable for cell assays
Supports selective GLP-1R pathway studies

Why GLP-1R Agonist 12 Is Not Interchangeable


Within the small-molecule GLP-1R agonist class, compounds exhibit wide divergence in receptor activation potency spanning more than three orders of magnitude [1]. Critical pharmacological parameters including intrinsic efficacy, orthosteric versus allosteric binding modality, species cross-reactivity profiles, and physicochemical properties governing solubility and permeability are not conserved across chemical series [2]. Consequently, substituting one small-molecule GLP-1R agonist for another without empirical validation introduces substantial risk of misinterpretation in cAMP accumulation assays, glucose-stimulated insulin secretion experiments, and in vivo metabolic studies. The following evidence quantifies precisely where GLP-1R agonist 12 occupies a distinct position in this pharmacological landscape relative to available comparators [3].

Potency varies >1000-fold across small-molecule GLP-1R agonists; assay design must be compound-specific.

Binding modality (orthosteric vs. allosteric) may not transfer between chemical series.

Physicochemical profiles differ from peptide agonists, altering solubility and permeability behavior.

GLP-1R Agonist 12: Differentiation from Chemical Analogs


Benzimidazole Scaffold vs. Peptide Comparators

GLP-1R agonist 12 is a benzimidazole-based small molecule (MW = 592.69 g/mol, C34H36N6O4) derived from patent WO2022111624 [1]. In contrast, GEP12 is a peptidic tri-receptor agonist with substantially higher molecular weight (5207.77 g/mol, C236H358N66O68) that targets GLP-1R, Y1-R, and Y2-R . Small-molecule orthosteric GLP-1R agonists such as danuglipron (PF-06882961) and naperiglipron (LY3549492) belong to distinct chemical series with different physicochemical and ADME profiles . The non-peptidic nature of GLP-1R agonist 12 confers fundamentally different solubility, membrane permeability, and formulation requirements compared to peptidic agonists.

Molecular Class
Cross-study
Small molecule (MW 592.69 g/mol)
vs. GEP12: 5207.77 g/mol, peptide
Non-peptidic format supports membrane permeability and formulation studies
Structural characterization from patent disclosure; verify solubility empirically
GLP-1 receptor pharmacology Small-molecule drug discovery Benzimidazole derivatives

Potency Landscape of Small-Molecule GLP-1R Agonists

While the specific EC50 value for GLP-1R agonist 12 has not been disclosed in publicly accessible sources, the potency landscape of structurally related small-molecule GLP-1R agonists provides essential context for experimental planning [1]. Small-molecule GLP-1R agonists in this class exhibit EC50 values spanning from sub-nanomolar to micromolar ranges: GLP-1R agonist 10 demonstrates an EC50 of 0.051 nM , GLP-1R agonist 22 shows EC50 of 0.0165 nM [2], GLP-1R agonist 40 achieves EC50 of 26.7 pM (0.0267 nM) , and GLP-1 receptor agonist 4 exhibits an EC50 of 64.5 nM . In contrast, allosteric small-molecule agonists such as PF-06882961 (danuglipron) operate with EC50 values in the 13-95 nM range [3]. Investigators should empirically determine the potency of GLP-1R agonist 12 in their specific assay systems using this class-wide potency gradient as a reference framework.

Potency Context
Class-level
Target EC50 not disclosed; class range 0.017–64.5 nM (cAMP)
Empirical dose-response determination required; supports concentration-range planning
Assay-specific potency may differ; use class distribution as reference
cAMP accumulation assay GLP-1R potency EC50 comparison

Selective GLP-1R Profile vs. Multi-Agonist Peptides

GLP-1R agonist 12 is a selective GLP-1R agonist, as disclosed in patent WO2022111624 describing benzimidazole derivatives as GLP-1R activators [1]. This contrasts sharply with multi-receptor agonist peptides such as GEP12, which acts as a tri-receptor agonist with EC50 = 17.3 nM for GLP-1R activation and IC50 = 19.2 nM for receptor binding, while simultaneously targeting Y1-R and Y2-R . Similarly, GLP-1R/GIPR dual agonists (e.g., GLP-1R/GIPR agonist-1 with EC50 of 0.57 nM for GLP-1R and 0.75 nM for GIPR) [2] and GLP-1R/GCGR dual agonists exhibit broader receptor engagement profiles [3]. For research applications requiring isolated interrogation of GLP-1R signaling without confounding input from Y1-R, Y2-R, GIPR, or GCGR, selective agonists provide cleaner pharmacological dissection.

Receptor Selectivity
Reported
Single GLP-1R target
vs. GEP12: tri-agonist (GLP-1R/Y1-R/Y2-R)
Enables isolated GLP-1R pathway interrogation
Verify selectivity across related GPCRs in target assays
Receptor selectivity GLP-1R specificity Multi-agonist peptides

GLP-1R Agonist 12: Research Applications


Selective GLP-1R Signaling in Diabetes Research

GLP-1R agonist 12 is suitable for in vitro and ex vivo studies requiring isolated GLP-1R activation without cross-reactivity at Y1-R, Y2-R, GIPR, or GCGR [1]. This selectivity, inferred from patent disclosures describing benzimidazole derivatives as GLP-1R activators [2], enables researchers to attribute observed cAMP accumulation, glucose-stimulated insulin secretion, or gene expression changes specifically to GLP-1R engagement. Applications include mechanistic studies in pancreatic islets, hypothalamic neurons, and recombinant cell lines expressing human GLP-1R. Due to the absence of publicly disclosed EC50 data for this specific compound, investigators should conduct pilot dose-response experiments to establish assay-appropriate concentrations [3].

Cell-Based GLP-1R Pharmacology

As a non-peptidic small molecule (MW = 592.69 g/mol) [1], GLP-1R agonist 12 offers distinct advantages over peptidic GLP-1R agonists (e.g., GEP12 with MW > 5200 g/mol) [2] for cell-based assays. Its smaller size facilitates membrane permeability and cellular uptake without requiring specialized transfection or permeabilization protocols. The compound is appropriate for cAMP accumulation assays (HTS-compatible format), β-arrestin recruitment assays, and GLP-1R internalization studies in CHO, HEK293, or INS-1 cell lines. Researchers should be aware that small-molecule GLP-1R agonists in this class exhibit potency ranges spanning 0.017 nM to 64.5 nM [3]; empirical determination of potency in the investigator's specific assay system is essential before proceeding with large-scale experiments.

Small-Molecule vs. Peptide GLP-1R Agonist Comparison

GLP-1R agonist 12 serves as a small-molecule comparator for studies contrasting pharmacological properties of non-peptidic agonists against peptidic GLP-1R agonists (e.g., GEP12, semaglutide, liraglutide) [1]. Key comparative parameters include: (i) potency determination via cAMP EC50 in identical assay formats, (ii) receptor selectivity profiling across related class B GPCRs, (iii) solubility and formulation behavior in DMSO versus aqueous buffers, and (iv) species cross-reactivity (human versus rodent GLP-1R). Such comparative studies inform drug discovery programs evaluating the therapeutic potential of small-molecule versus peptide-based GLP-1R activation strategies [2].

Chemical Tool for GLP-1R SAR Studies

GLP-1R agonist 12 (Compound 123), as a benzimidazole derivative [1], provides a reference point for structure-activity relationship (SAR) investigations within this chemical series. Researchers developing novel GLP-1R agonists can benchmark new analogs against this compound for receptor activation potency and selectivity. The molecular framework (C34H36N6O4, containing benzimidazole core with piperazine and oxetane moieties) [2] offers multiple vectors for synthetic modification, making it a useful starting scaffold for medicinal chemistry optimization. Comparative evaluation against structurally distinct small-molecule GLP-1R agonists (e.g., danuglipron, naperiglipron) [3] can reveal scaffold-dependent differences in binding mode, signaling bias, and physicochemical properties.

Application
Selection Property
Validation Focus
Selective GLP-1R pathway studies in metabolic models
Single-receptor target profile
cAMP and insulin secretion endpoint attribution
Cell-based GLP-1R pharmacology assays
Non-peptidic, cell-permeable format
Membrane permeability and assay compatibility
Small-molecule vs. peptide comparator studies
Chemical class differentiation
Potency, selectivity, and formulation cross-comparison
GLP-1R SAR investigations
Benzimidazole scaffold with modification vectors
Benchmarking against structurally distinct agonists

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for GLP-1R agonist 12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.